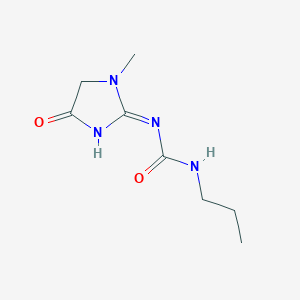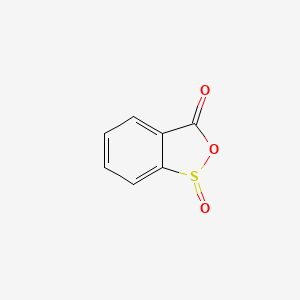
2,1lambda~4~-Benzoxathiole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,1lambda~4~-Benzoxathiole-1,3-dione is a chemical compound with a unique structure that includes a benzene ring fused to a thiolactone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,1lambda~4~-Benzoxathiole-1,3-dione typically involves the reaction of o-phenylenediamine with thionyl chloride in the presence of pyridine . This reaction yields the desired compound along with by-products such as sulfur dioxide and hydrochloric acid.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2,1lambda~4~-Benzoxathiole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its corresponding thiol.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated benzoxathioles.
Applications De Recherche Scientifique
2,1lambda~4~-Benzoxathiole-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 2,1lambda~4~-Benzoxathiole-1,3-dione involves its interaction with various molecular targets. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the electrophilic centers on the molecule. This can lead to the formation of new bonds and the modification of the compound’s structure .
Comparaison Avec Des Composés Similaires
2,1,3-Benzothiadiazole: This compound has a similar structure but includes a nitrogen atom in place of the oxygen atom in 2,1lambda~4~-Benzoxathiole-1,3-dione.
Benzoxazole: Another similar compound, but with an oxygen atom in the ring structure instead of sulfur.
Uniqueness: this compound is unique due to its specific combination of a benzene ring fused to a thiolactone, which imparts distinct chemical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
91837-36-4 |
|---|---|
Formule moléculaire |
C7H4O3S |
Poids moléculaire |
168.17 g/mol |
Nom IUPAC |
1-oxo-2,1λ4-benzoxathiol-3-one |
InChI |
InChI=1S/C7H4O3S/c8-7-5-3-1-2-4-6(5)11(9)10-7/h1-4H |
Clé InChI |
ZKWLBCVFJMSPKS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)OS2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-({4-[Bis(2-hydroxyethyl)amino]phenyl}methyl)imidazolidine-2,4-dione](/img/structure/B14372785.png)
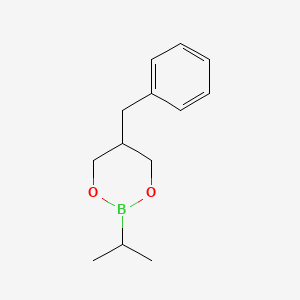
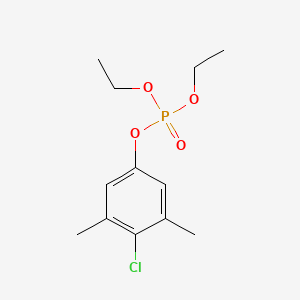
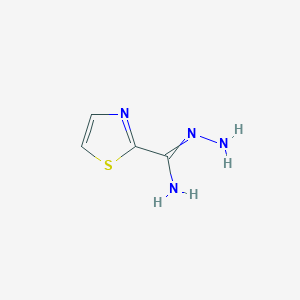
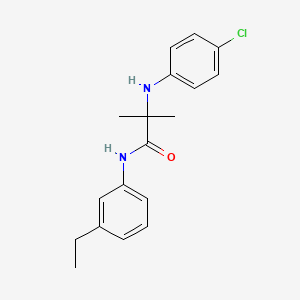
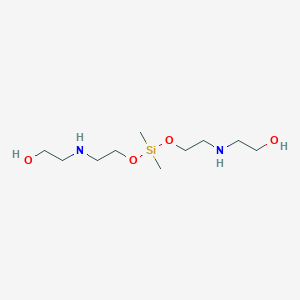
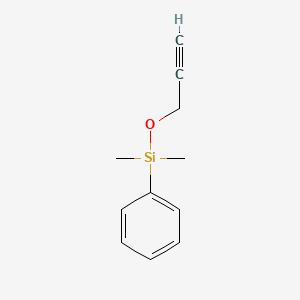
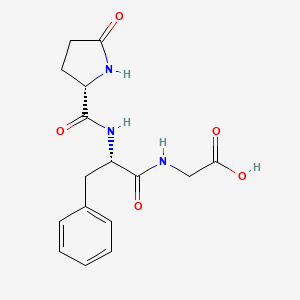

phosphanium iodide](/img/structure/B14372843.png)
![N-[1-(4-Cyanophenyl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B14372850.png)
![2,2,2-Trichloro-N,N-dimethyl-1-[(trimethylgermyl)oxy]ethan-1-amine](/img/structure/B14372854.png)
